

A Comprehensive Technical Guide to Rutinose: Chemical Identity, Synthesis, and Biological Context

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Compound of Interest		
Compound Name:	Rutinose	
Cat. No.:	B1238262	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Rutinose**, a disaccharide of significant interest in the fields of biochemistry, pharmacology, and natural product chemistry. This document outlines its chemical identifiers, physical properties, and methods for its isolation and analysis. Furthermore, it delves into the biological pathways associated with its metabolic fate and the signaling cascades modulated by its parent flavonoid, rutin.

Chemical and Physical Properties of Rutinose

Rutinose, a disaccharide composed of rhamnose and glucose, is a naturally occurring carbohydrate.[1][2] It is most commonly found as a glycosidic component of various flavonoids, notably rutin (quercetin-3-O-rutinoside).[3][4] The presence of the **rutinose** moiety significantly influences the solubility, stability, and bioavailability of these flavonoids.[5]

Chemical Identifiers

A comprehensive list of chemical identifiers for **Rutinose** is provided in Table 1. These identifiers are essential for database searches, regulatory submissions, and unambiguous scientific communication.



Identifier Type	Value
CAS Number	90-74-4
Molecular Formula	C12H22O10
IUPAC Name	6-O-(6-Deoxy-α-L-mannopyranosyl)-D-glucose
InChI	InChI=1S/C12H22O10/c1-4- 7(16)10(19)11(20)12(22-4)21-3- 6(15)9(18)8(17)5(14)2-13/h2,4-12,14- 20H,3H2,1H3/t4-,5-,6+,7-,8+,9+,10+,11+,12+/m 0/s1
InChIKey	CPYCUQCIDSHOHI-IFLAJBTPSA-N
SMILES	C[C@H]1INVALID-LINKOCINVALID-LINK O)O)O)O)O)O">C@@HO
PubChem CID	441429, 5460038
EC Number	202-014-4
Synonyms	6-O-(α-L-Rhamnopyranosyl)-D-glucose, 6-O-(6- Deoxy-α-L-mannopyranosyl)-D-glucose

Physicochemical Data

Key physicochemical properties of **Rutinose** are summarized in Table 2. This data is critical for designing experimental protocols, including dissolution, formulation, and analytical method development.

Property	Value
Molecular Weight	326.30 g/mol
Appearance	White to light beige solid
Solubility	Soluble in water.
Optical Rotation	[α]D ²⁰ : -0.5 to -1.5 $^{\circ}$ (c=4 in H ₂ O, after 24 hours)



Experimental Protocols

This section details methodologies for the extraction of rutin, the precursor to **rutinose**, and the subsequent enzymatic hydrolysis to yield **rutinose**.

Extraction and Purification of Rutin from Plant Material

Rutin is commonly extracted from plant sources such as Sophora japonica. The following protocol is a representative method for its isolation and purification.

Protocol: Ultrasonic-Assisted Extraction and Purification of Rutin

- Extraction:
 - Mix 20 g of dried and powdered Sophora japonica flower buds with 2000 mL of methanol.
 - Perform ultrasonic extraction for 30 minutes at a frequency of 40 kHz and a water bath temperature of 40°C.
 - Repeat the extraction process twice.
- Decolorization:
 - Concentrate the methanol extract to 200 mL using a rotary evaporator.
 - Add 7.2 g of activated carbon powder and reflux in an 80°C water bath for 30 minutes.
 Repeat this step.
- Chromatographic Separation:
 - Perform polyamide chromatography on the decolorized extract.
 - Use 50 g of polyamide with a particle size of 0.170-0.210 mm to purify 3 g of crude rutin.
- Recrystallization:
 - Recrystallize the purified rutin from a suitable solvent to obtain high-purity crystals.



Enzymatic Production of Rutinose from Rutin

Rutinose can be efficiently produced by the enzymatic hydrolysis of rutin using rutinosidase or other enzymes with α -L-rhamnosidase activity.

Protocol: Enzymatic Hydrolysis of Rutin

- Reaction Setup:
 - Suspend rutin (e.g., 200 g/L) in a 0.2 M glycine buffer (pH 3.0).
 - Add a purified rutinosidase enzyme solution (e.g., 0.2 U/mL).
- Incubation:
 - Incubate the reaction mixture at 35°C with shaking (750 rpm) for a specified duration (e.g.,
 7-24 hours).
- Product Separation:
 - The product, quercetin, will precipitate out of the solution and can be separated by filtration.
- Rutinose Purification:
 - The filtrate contains the soluble rutinose.
 - Boil the filtrate briefly with activated charcoal, calcium hydroxide, and Celite (e.g., 0.5 g/L each) to remove protein and other impurities.
 - Filter the solution and evaporate the solvent.
 - Pure rutinose can be obtained by crystallization or lyophilization.

Biological Pathways and Significance

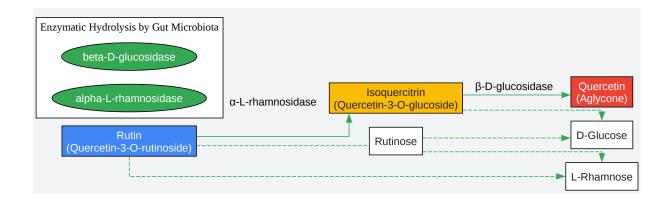
While **rutinose** itself is not known to directly modulate major signaling pathways, its role as a component of flavonoid glycosides is crucial for their metabolism and bioavailability. The



metabolic fate of rutin, the most well-studied **rutinose**-containing compound, provides insight into the biological context of **rutinose**.

Metabolic Pathway of Rutin in the Gut Microbiota

The deglycosylation of rutin by the gut microbiota is a critical step for the absorption of its aglycone, quercetin. This process involves the enzymatic cleavage of the **rutinose** disaccharide.



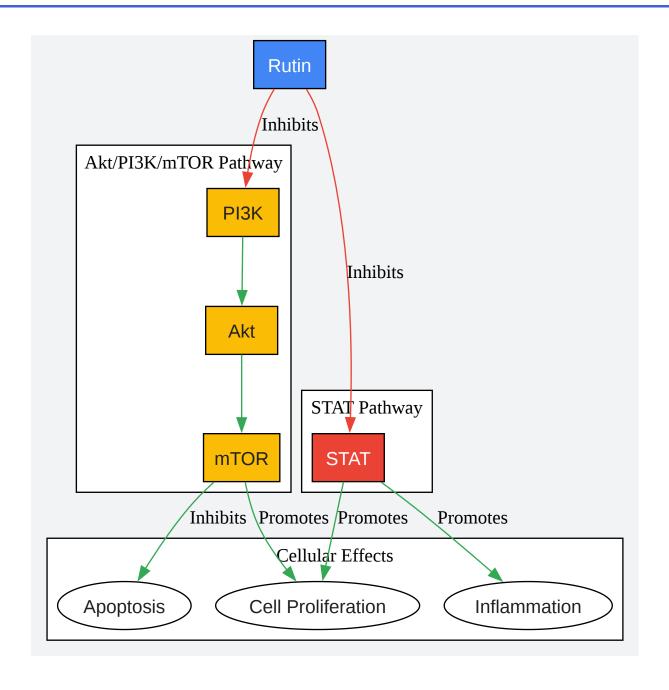
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Caption: Metabolic pathway of rutin deglycosylation by gut microbiota.

Signaling Pathways Modulated by Rutin

Rutin, the parent glycoside of **rutinose**, has been shown to modulate several key cellular signaling pathways implicated in various diseases, including cancer. It is important to note that these effects are attributed to the intact rutin molecule or its metabolite, quercetin, following the cleavage of **rutinose**.





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Caption: Signaling pathways modulated by Rutin.

Conclusion

Rutinose is a key disaccharide in natural product chemistry, primarily influencing the properties and biological activity of the flavonoids to which it is attached. Understanding its chemical identity, methods of production, and its role in the metabolic pathways of its parent compounds is crucial for researchers in drug discovery and development. The experimental protocols and



pathway diagrams provided in this guide offer a solid foundation for further investigation and application of this important carbohydrate.

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